molecular formula C14H30N2 B4958053 N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine

N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine

Cat. No.: B4958053
M. Wt: 226.40 g/mol
InChI Key: QJJZCVAMXARYFP-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine is a chemical compound with the molecular formula C13H28N2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with cycloheptyl and tetramethyl groups

Properties

IUPAC Name

N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZCVAMXARYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCCCC1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the reaction of cycloheptylamine with 2,2-tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine involves large-scale synthesis using advanced chemical reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure the consistency and quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N,N,2,2-tetramethyl-1,3-propanediamine: A structurally similar compound with different substituents on the nitrogen atoms.

    N-cyclohexyl-N-methylethane-1,2-diamine: Another related compound with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its steric hindrance and lipophilicity, making it a valuable compound for various applications in research and industry.

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